molecular formula C16H26N2O3 B2633261 Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate CAS No. 2411317-85-4

Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate

Cat. No. B2633261
CAS RN: 2411317-85-4
M. Wt: 294.395
InChI Key: OUYVKBKUVQPOJB-UHFFFAOYSA-N
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Description

Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate, also known as compound 1, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development.

Scientific Research Applications

Compound 1 has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs are involved in the regulation of gene expression, and their inhibition has been linked to the treatment of cancer and other diseases. LSD1 is also involved in gene regulation and has been implicated in the development of cancer and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1 is believed to involve the inhibition of HDACs and LSD1. By inhibiting these enzymes, Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1 may modulate gene expression and affect various cellular processes, such as cell proliferation and differentiation.
Biochemical and Physiological Effects
Studies have shown that Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1 has anti-proliferative effects on cancer cells, as well as anti-inflammatory effects. It has also been shown to enhance the differentiation of stem cells into neurons, suggesting potential applications in regenerative medicine.

Advantages and Limitations for Lab Experiments

One advantage of using Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1 in lab experiments is its specificity for HDACs and LSD1, which may allow for more targeted effects compared to other Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylates that may have broader effects on multiple enzymes. However, one limitation is the potential toxicity of the Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate, which may require careful handling and monitoring in lab experiments.

Future Directions

There are several potential future directions for research on Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1. One area of interest is its potential applications in cancer treatment, particularly in combination with other drugs or therapies. Another area of interest is its potential use in regenerative medicine, such as in the treatment of neurodegenerative diseases. Further studies may also explore the potential of Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1 as a tool for studying the role of HDACs and LSD1 in various cellular processes.

Synthesis Methods

Compound 1 can be synthesized through a multi-step process that involves the reaction of tert-butyl 3-bromo-2-ynoate with propylamine, followed by the reaction of the resulting Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate with 1-boc-pyrrolidine-2-carboxylic acid. The final product is obtained through deprotection of the tert-butyl and boc groups using trifluoroacetic acid.

properties

IUPAC Name

tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-6-8-14(19)18(10-7-2)13-9-11-17(12-13)15(20)21-16(3,4)5/h13H,7,9-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYVKBKUVQPOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(N-propylbut-2-ynamido)pyrrolidine-1-carboxylate

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